2,3-Diamino-6-methylpyrimidin-4(3h)-one

Description

BenchChem offers high-quality 2,3-Diamino-6-methylpyrimidin-4(3h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diamino-6-methylpyrimidin-4(3h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-diamino-6-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-2-4(10)9(7)5(6)8-3/h2H,7H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNMOAIBTPNUTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956918 |

Source

|

| Record name | 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35523-64-9 |

Source

|

| Record name | 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Introduction: The Significance of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

2,3-Diamino-6-methylpyrimidin-4(3H)-one is a heterocyclic compound of significant interest within the realms of pharmaceutical and medicinal chemistry. As a substituted diaminopyrimidine, it serves as a crucial building block and key intermediate in the synthesis of a variety of biologically active molecules, including potent antiviral and anticancer agents.[1] The structural arrangement of its amino and methyl groups on the pyrimidine core allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.[1] This guide provides an in-depth exploration of the synthetic pathways leading to 2,3-Diamino-6-methylpyrimidin-4(3H)-one, offering detailed protocols and mechanistic insights for researchers and professionals in the field.

Core Synthetic Strategy: Cyclocondensation of Guanidine Derivatives

The most prevalent and efficient method for constructing the pyrimidine ring of the target molecule involves the cyclocondensation of a guanidine-containing compound with a suitable three-carbon fragment. This approach is widely adopted due to its reliability and the commercial availability of the starting materials. A common and effective three-carbon component for this synthesis is ethyl acetoacetate.

Reaction Pathway Overview

The synthesis of a related compound, 2-amino-6-methylpyrimidin-4(3H)-one, through the reaction of a guanidine derivative with ethyl acetoacetate provides a foundational understanding of the core reaction.[2] This reaction proceeds via a well-established mechanism involving nucleophilic attack and subsequent cyclization.

Visualizing the Synthesis: A Step-by-Step Workflow

To illustrate the logical flow of the synthesis, the following diagram outlines the key stages, from starting materials to the final product.

Caption: High-level workflow for the synthesis of the target pyrimidinone.

Detailed Experimental Protocol: Synthesis of a 2-Aminopyrimidinone Intermediate

While the direct synthesis of 2,3-diamino-6-methylpyrimidin-4(3H)-one is a specific multi-step process, the synthesis of the closely related 2-amino-4-hydroxy-6-methylpyrimidine (an isomer and key intermediate) provides a robust and illustrative protocol for the core pyrimidine ring formation. This procedure can be adapted for more complex guanidine derivatives.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Role |

| Guanidine Hydrochloride | 95.53 | 10 g (0.1 mol) | Reactant |

| 1 M Ethanolic Sodium Ethoxide | - | 100 mL | Base/Reactant |

| 1,3,6-trimethyluracil | 168.18 | 800 mg (0.005 mol) | Reactant |

| Water | 18.02 | As needed | Solvent |

| Amberlite IRC-50 (H+) | - | As needed | Ion-exchange resin |

Step-by-Step Procedure

-

Preparation of Guanidine Free Base: To a 1 M solution of ethanolic sodium ethoxide (100 ml), add guanidine hydrochloride (10 g, 0.1 mol).[3]

-

Stirring and Filtration: Stir the mixture at room temperature for 10 minutes. The formation of sodium chloride as a precipitate will be observed.[3]

-

Isolation of Guanidine Solution: Remove the sodium chloride by filtration. The resulting filtrate contains the guanidine free base in ethanol.[3]

-

Concentration: Concentrate the filtrate in vacuo at a temperature below 35°C to obtain a syrup.[3]

-

Reaction with β-Ketoester Analog: To the syrupy residue, add 1,3,6-trimethyluracil (800 mg, 0.005 mol).[3]

-

Heating: Heat the mixture at approximately 90°C for 6 hours under a nitrogen atmosphere.[3]

-

Dissolution: After the reaction is complete, dissolve the mixture in water (20 ml).[3]

-

Purification by Ion-Exchange Chromatography: Apply the aqueous solution to a column of Amberlite IRC-50 (H+) (30 x 3 cm diameter).[3]

-

Elution and Collection: Wash the column with water and collect the UV-absorbing fractions.[3]

-

Final Isolation: Evaporate the collected fractions to dryness in vacuo. The solid residue is 6-methylisocytosine (an isomer of 2-amino-4-hydroxy-6-methylpyrimidine).[3]

-

Recrystallization: Recrystallize the solid residue from water to obtain the purified product.[3]

Mechanistic Insights: The Cyclocondensation Reaction

The formation of the pyrimidine ring proceeds through a well-established cyclocondensation mechanism. The following diagram illustrates the key steps involved in the reaction between a guanidine derivative and a β-ketoester like ethyl acetoacetate.

Caption: Key mechanistic steps in the formation of the pyrimidinone ring.

Further Functionalization to Achieve 2,3-Diamino-6-methylpyrimidin-4(3H)-one

The synthesis of the target molecule, 2,3-diamino-6-methylpyrimidin-4(3H)-one, requires the introduction of a second amino group at the 3-position of the pyrimidine ring. This is typically achieved through subsequent chemical transformations of a pre-formed 2-aminopyrimidinone core. These transformations may involve:

-

Nitrosation followed by Reduction: Introduction of a nitroso group at the N3 position and its subsequent reduction to an amino group.

-

Direct Amination: While less common, direct amination strategies using specific aminating agents could be explored.

The precise methodology for this second amination step is often proprietary or detailed in specialized literature and patents, and requires careful optimization of reaction conditions to achieve the desired regioselectivity and yield.

Characterization and Quality Control

The identity and purity of the synthesized 2,3-diamino-6-methylpyrimidin-4(3H)-one should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion and Future Outlook

The synthesis of 2,3-diamino-6-methylpyrimidin-4(3H)-one, a valuable scaffold in drug discovery, is primarily achieved through a robust cyclocondensation reaction followed by further functionalization. The understanding of the underlying reaction mechanisms and the careful execution of the experimental protocols are paramount to achieving high yields and purity. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic routes, as well as the exploration of novel catalytic systems to enhance reaction efficiency. The continued availability of this key intermediate will undoubtedly fuel the discovery of new therapeutic agents.

References

- Ferris, J. P., & Hagan, W. J., Jr. (1984). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 14(1-4), 13-18.

- Elion, G. B., Hitchings, G. H., & VanderWerff, H. (1951). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Biological Chemistry, 192(2), 505-518.

- Sadovnikov, A. I., et al. (2019). Cyclization of guanidines formed in autocatalytic reactions.

- Shuto, Y., et al. (1975). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Science Bulletin of the Faculty of Agriculture, Kyushu University, 30(1/2), 75-82.

- Adnan, S., & Al-Masoudi, N. A. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.

- El-Sayed, R. (2012). Synthesis of Pyrimidine Derivatives.

- Babaoglu, K., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735.

- de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Drug Design and Discovery, 3(3), 850-855.

-

Chem-Impex. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

Sources

"2,3-Diamino-6-methylpyrimidin-4(3h)-one chemical properties"

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,3-Diamino-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidinone scaffold is a well-established pharmacophore found in numerous biologically active molecules.[1][2] This document details the structural features, physicochemical properties, synthesis, and chemical reactivity of this specific derivative. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule as a building block for novel therapeutic agents. Methodologies for its synthesis and characterization are presented with an emphasis on the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction and Structural Elucidation

2,3-Diamino-6-methylpyrimidin-4(3H)-one (CAS No: 35523-64-9) belongs to the diaminopyrimidinone class of heterocyclic compounds.[3][4] The core structure consists of a pyrimidine ring bearing two amino groups at the C2 and C3 positions, a methyl group at C6, and a carbonyl group at C4. The presence of multiple nitrogen atoms, a carbonyl group, and adjacent amino functionalities imparts a unique electronic and steric profile, making it a versatile scaffold for chemical modification.

The molecule can exist in tautomeric forms, primarily the lactam form (pyrimidin-4(3H)-one) and the lactim form (pyrimidin-4-ol). Spectroscopic evidence and computational studies on related pyrimidinones confirm that the lactam form is generally the predominant tautomer in solid and solution phases.[5] The vicinal diamino arrangement (at C2 and C3) is a key structural feature that distinguishes it from more commonly studied 2,4- or 4,6-diaminopyrimidines, offering unique opportunities for cyclization and condensation reactions.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Diamino-6-methylpyrimidin-4(3H)-one is presented below. These parameters are crucial for designing experimental conditions for synthesis, purification, formulation, and biological assays.

| Property | Value | Source |

| CAS Number | 35523-64-9 | [3][4][8] |

| Molecular Formula | C₅H₈N₄O | [3][8] |

| Molecular Weight | 140.14 g/mol | [3][8] |

| IUPAC Name | 2,3-diamino-6-methylpyrimidin-4-one | [3] |

| Density (Predicted) | 1.56 g/cm³ | [8] |

| Boiling Point (Predicted) | 301.9 °C at 760 mmHg | [8] |

| Flash Point (Predicted) | 136.4 °C | [8] |

| XLogP3 (Predicted) | -1.5 | [3] |

| Hydrogen Bond Donors | 2 (from the two NH₂) | [3] |

| Hydrogen Bond Acceptors | 4 (N1, N3, C4=O) | [3] |

Synthesis and Mechanistic Insights

The synthesis of pyrimidinone derivatives is a well-established field in organic chemistry.[9] The most direct and convergent approach for synthesizing 2,3-Diamino-6-methylpyrimidin-4(3H)-one involves the cyclocondensation of a guanidine derivative with a β-ketoester. Specifically, the reaction of N-aminoguanidine with ethyl acetoacetate provides an efficient route to the target molecule.

The reaction mechanism is initiated by the nucleophilic attack of one of the terminal nitrogens of N-aminoguanidine on the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the other terminal amino group onto the ester carbonyl, followed by the elimination of ethanol to yield the stable six-membered pyrimidinone ring.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the laboratory-scale synthesis.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-aminoguanidine hydrochloride (1.0 eq) in absolute ethanol.

-

Base Addition: Add sodium ethoxide (1.1 eq) to the solution to generate the free base of N-aminoguanidine in situ. This is a critical step as the free base is the active nucleophile. The formation of a sodium chloride precipitate will be observed.

-

Substrate Addition: To the stirred suspension, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Characterization

The structural identity of 2,3-Diamino-6-methylpyrimidin-4(3H)-one can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons. A singlet for the methyl group (CH₃) would appear in the upfield region (~2.0-2.3 ppm). A singlet for the vinyl proton on the pyrimidine ring (=CH-) would be observed around 5.0-5.5 ppm. Broad singlets corresponding to the two amino groups (-NH₂) would appear in the downfield region, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon spectrum will show a signal for the methyl carbon, several signals for the pyrimidine ring carbons (including the C=O carbon at ~160-170 ppm), and the vinyl carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 141.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Strong N-H stretching vibrations for the amino groups will be visible in the 3200-3500 cm⁻¹ region. A strong C=O stretching band for the amide carbonyl will appear around 1650-1680 cm⁻¹. C=N and C=C stretching vibrations from the ring will also be present in the 1500-1650 cm⁻¹ range.[10]

Chemical Reactivity and Derivatization Potential

The molecule's rich functionality provides multiple handles for chemical modification, making it an attractive starting material for library synthesis in drug discovery.

-

Reactions at the Amino Groups: The C2 and C3 amino groups are nucleophilic and can readily undergo acylation, sulfonylation, and alkylation. These reactions allow for the introduction of diverse side chains to explore structure-activity relationships (SAR).

-

Condensation Reactions: The vicinal diamino moiety is particularly reactive towards 1,2-dicarbonyl compounds, leading to the formation of fused heterocyclic systems like pyrazino[2,3-d]pyrimidinones. Condensation with aldehydes or ketones can form Schiff bases, which can be further modified.

-

Scaffold for Kinase Inhibitors: The aminopyrimidine core is a "privileged scaffold" in kinase inhibitor design.[11] The amino groups can form critical hydrogen bond interactions with the hinge region of the kinase active site. Derivatization of this core is a proven strategy for developing potent and selective inhibitors for targets like FLT3 and CDKs.[12]

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidinone and diaminopyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2]

-

Anticancer Agents: Many pyrimidine-based compounds function as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation and survival.[11][12] The 2,3-diamino-6-methylpyrimidin-4(3H)-one scaffold is an excellent starting point for designing inhibitors targeting various oncogenic kinases.

-

Antimicrobial Agents: The structural motif is present in compounds with antibacterial and antifungal activity.[2]

-

Anti-parasitic Research: Related 2,4-diamino-6-methylpyrimidine series have been identified as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease, highlighting the potential of this chemical class in treating neglected tropical diseases.[6][7]

Safety and Handling

As with any laboratory chemical, 2,3-Diamino-6-methylpyrimidin-4(3H)-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers. [Link]

-

Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. (Date not available). PubMed. [Link]

-

Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (Date not available). ACS Publications. [Link]

-

Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry. [Link]

-

Pyrimidine synthesis. (Date not available). Organic Chemistry Portal. [Link]

-

Syntheses of Cyclic Guanidine-Containing Natural Products. (Date not available). PubMed Central (PMC), NIH. [Link]

-

Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. (2003). PubMed. [Link]

-

CYCLIZATION OF GUANIDINES WITH ALPHA-UNSATURATED,BETA-UNSATURATED KETONES - IMPROVED SYNTHESIS OF 2-AMINODIHYDROPYRIMIDINE DERIVATIVES CONTAINING GUANIDINE MOIETY. (1981). Semantic Scholar. [Link]

-

2,3-Diamino-6-methylpyrimidin-4(3h)-one. (Date not available). PubChem. [Link]

-

Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (Date not available). PubMed Central (PMC), NIH. [Link]

-

2,3-Diamino-6-Methylpyrimidin-4(3H)-One. (2025). Chemsrc.com. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (Date not available). MDPI. [Link]

-

2-Amino-6-methylpyrimidin-4-one. (Date not available). PubChem. [Link]

-

Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020). PubMed. [Link]

-

2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). PubMed. [Link]

-

2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). PubMed Central (PMC), NIH. [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Diamino-6-methylpyrimidin-4(3h)-one | C5H8N4O | CID 913175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Diamino-6-Methylpyrimidin-4(3H)-One Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 9. Pyrimidine synthesis [organic-chemistry.org]

- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 11. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Diamino-6-methylpyrimidin-4(3H)-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Diamino-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical identity, a proposed synthetic pathway, in-depth spectroscopic characterization, potential reactivity, and prospective applications in drug development, particularly as a scaffold for kinase and dihydrofolate reductase inhibitors. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the diaminopyrimidine framework.

Introduction and Chemical Identity

2,3-Diamino-6-methylpyrimidin-4(3H)-one is a substituted pyrimidine derivative featuring vicinal amino groups at the C2 and C3 positions, a methyl group at C6, and a carbonyl group at C4. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1] The arrangement of amino and carbonyl groups in this molecule provides a unique spatial distribution of hydrogen bond donors and acceptors, making it an attractive starting point for the design of inhibitors targeting ATP-binding sites in kinases or the active sites of enzymes like dihydrofolate reductase (DHFR).[2][3]

The IUPAC name for this compound is 2,3-diamino-6-methyl-3H-pyrimidin-4-one . Its structure and basic properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-diamino-6-methyl-3H-pyrimidin-4-one | PubChem |

| CAS Number | 35523-64-9 | ChemSrc |

| Molecular Formula | C₅H₈N₄O | PubChem |

| Molecular Weight | 140.14 g/mol | PubChem |

| Density | 1.56 g/cm³ | ChemSrc |

| Boiling Point | 301.9 °C at 760 mmHg | ChemSrc |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; N3 [label="N", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; N2_amino [label="NH₂", pos="-1.74,1!"]; N3_amino [label="NH₂", pos="-1.74,-1!"]; O4 [label="O", pos="0,-1.8!"]; C6_methyl [label="CH₃", pos="1.74,1!"]; H_N1 [label="H", pos="0,1.8!"];

// Ring bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Double bonds C5 -- C6 [style=double]; C4 -- O4 [style=double];

// Substituent bonds C2 -- N2_amino; N3 -- N3_amino; C6 -- C6_methyl; N1 -- H_N1; }

Caption: Chemical structure of 2,3-Diamino-6-methylpyrimidin-4(3H)-one.

Synthesis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from readily available ethyl acetoacetate.

Caption: Proposed synthetic workflow for 2,3-Diamino-6-methylpyrimidin-4(3H)-one.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of α-Amino-β-oxobutyronitrile

-

Oximation: Ethyl acetoacetate is first reacted with sodium nitrite in the presence of a mineral acid (e.g., HCl) to form the corresponding α-oximino derivative. This reaction proceeds via nitrosation of the enol form of the β-keto ester.

-

Nitrile Formation and Reduction: The α-oximino ester is then converted to the nitrile, for example, by dehydration. The resulting α-oximino-β-oxobutyronitrile can then be reduced to the corresponding α-amino-β-oxobutyronitrile. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard method for the reduction of oximes to primary amines.

Step 2: Cyclocondensation to form 2,3-Diamino-6-methylpyrimidin-4(3H)-one

-

Reaction Setup: The α-amino-β-oxobutyronitrile intermediate is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

Addition of Reagents: Guanidine (or a salt thereof, such as guanidine hydrochloride) and a base (e.g., sodium ethoxide or potassium carbonate) are added to the solution. The base is crucial for deprotonating the guanidine to its free base form, which acts as the nucleophile.

-

Cyclization: The reaction mixture is heated under reflux. The cyclocondensation is proposed to proceed via nucleophilic attack of the guanidine on the nitrile carbon, followed by an intramolecular cyclization involving the ketone carbonyl and the other amino group of the guanidine, and subsequent tautomerization to yield the final pyrimidinone product.

-

Workup and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of 2,3-Diamino-6-methylpyrimidin-4(3H)-one relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is scarce, the expected spectral features can be reliably predicted based on the analysis of closely related pyrimidine derivatives.[4][5][6]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrimidine ring proton, and the protons of the two amino groups and the N-H proton of the pyrimidine ring.

-

Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.0-2.5 ppm.

-

Pyrimidine Ring Proton (C5-H): A singlet in the aromatic region, likely between δ 5.5-6.5 ppm.

-

Amino Protons (-NH₂): Two broad singlets, the chemical shifts of which can vary depending on the solvent and concentration due to hydrogen bonding. These are expected in the range of δ 5.0-8.0 ppm.

-

Ring N-H Proton: A broad singlet, also variable in chemical shift, likely in the downfield region (δ 9.0-11.0 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Methyl Carbon (-CH₃): An upfield signal around δ 15-25 ppm.

-

Pyrimidine Ring Carbons:

-

C4 (Carbonyl): A downfield signal in the range of δ 160-175 ppm.

-

C2, C6: Signals for the carbons bearing the amino and methyl groups, respectively, are expected in the range of δ 150-165 ppm.

-

C5: The signal for the carbon bearing the ring proton is expected to be the most upfield of the ring carbons, likely in the range of δ 95-110 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[4]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amino & Amide) | 3200-3500 | Stretching (often broad) |

| C-H (Methyl) | 2850-3000 | Stretching |

| C=O (Amide) | 1650-1700 | Stretching |

| C=N, C=C (Ring) | 1550-1650 | Stretching |

| N-H (Amino) | 1580-1650 | Scissoring |

| C-N | 1200-1350 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 140.14, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules such as HCN, CO, and radicals from the substituents.[7] The fragmentation of 2,3-Diamino-6-methylpyrimidin-4(3H)-one would likely involve initial loss from the amino and methyl groups, followed by cleavage of the pyrimidine ring.

Reactivity and Potential for Derivatization

The vicinal diamino functionality at the C2 and C3 positions is a key feature that dictates the reactivity of this molecule and offers significant opportunities for further chemical modification. This arrangement is particularly amenable to cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems.

Caption: Potential cyclocondensation reaction of 2,3-Diamino-6-methylpyrimidin-4(3H)-one.

This reactivity is highly valuable in medicinal chemistry for the construction of novel, rigid scaffolds that can be further elaborated to optimize binding to biological targets. The resulting pyrazino[2,3-d]pyrimidine core is a known pharmacophore in various kinase inhibitors.

Applications in Drug Development

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in a number of approved drugs and clinical candidates, particularly in the areas of oncology and infectious diseases. These compounds often act as inhibitors of kinases or dihydrofolate reductase (DHFR).[2][8][9]

Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The 2,4-diaminopyrimidine motif is particularly effective in this regard. While the 2,3-diamino isomer is less common, it presents an alternative hydrogen bonding pattern that could be exploited to achieve selectivity for certain kinases. The synthesis of a library of derivatives based on the 2,3-Diamino-6-methylpyrimidin-4(3H)-one core, particularly through the cyclocondensation reactions mentioned above, could lead to the discovery of novel and selective kinase inhibitors.[10]

Dihydrofolate Reductase (DHFR) Inhibitors

Diaminopyrimidine derivatives, such as trimethoprim, are classic inhibitors of DHFR, an enzyme essential for the synthesis of nucleic acids and some amino acids.[2] These inhibitors are used as antibacterial and antiprotozoal agents. The 2,3-diamino scaffold could also be explored for the development of novel DHFR inhibitors with potentially different selectivity profiles against microbial versus human DHFR.

Conclusion

2,3-Diamino-6-methylpyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique vicinal diamino functionality offers opportunities for the synthesis of novel fused heterocyclic systems. Based on the established biological activity of related diaminopyrimidines, this scaffold is a promising starting point for the development of new kinase and DHFR inhibitors. This technical guide provides a foundation for further research into the synthesis, characterization, and therapeutic applications of this intriguing molecule.

References

-

Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. (n.d.). National Institutes of Health (NIH). [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Applied Science and Biotechnology Journal for Advanced Research. [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

-

Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (n.d.). National Institutes of Health (NIH). [Link]

-

Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). Bentham Science. [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2019). Royal Society of Chemistry. [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. [Link]

-

The majority of DHFR inhibitors are derivates of folic acid. Core... (n.d.). ResearchGate. [Link]

-

Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. (2011). PubMed. [Link]

-

Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (n.d.). PubMed. [Link]

-

734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). JOCPR. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). National Institutes of Health (NIH). [Link]

-

Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. (2020). PubMed. [Link]

-

Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). National Institutes of Health (NIH). [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). [Link]

-

(PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2020). ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

-

Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed. [Link]

-

Diaminopyrimidine. (n.d.). Wikipedia. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]

-

ONE-POT SYNTHESIS OF 6-SUBSTITUTED AMINO-2,4-DIAMINOPYRIMIDINE DERIVATIVES USING KETENE DITHIOACETALS WITH AMINES AND GUANIDINE. (n.d.). [Link]

- Process for the preparation of 2,4-diaminopyrimidine. (n.d.).

-

Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). PubMed. [Link]

-

General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. (n.d.). ResearchGate. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). National Institutes of Health (NIH). [Link]

-

Reactions of N-Aminopyrimidine Derivatives with 1,3-Dicarbonyl Compounds. (1999). TÜBİTAK Academic Journals. [Link]

-

Basis of selectivity of antibacterial diaminopyrimidines. (n.d.). PubMed. [Link]

-

Dereplication of peptidic natural products through database search of mass spectra. (n.d.). National Institutes of Health (NIH). [Link]

-

(PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (n.d.). ResearchGate. [Link]

-

Dereplication of microbial metabolites through database search of mass spectra. (2018). National Institutes of Health (NIH). [Link]

-

Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health (NIH). [Link]

-

Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. (n.d.). PubMed. [Link]

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.).

- A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines. (n.d.).

-

[3+3]-Cyclocondensation of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones with 5-Aminofuran. Synthesis of Furo[2,3-b]pyridines. (n.d.). Semantic Scholar. [Link]

-

Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022). MDPI. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. [Link]

-

Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021). National Institutes of Health (NIH). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]

- 3. researchgate.net [researchgate.net]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 8. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Diamino-6-methylpyrimidin-4(3H)-one (CAS: 35523-64-9)

A Note on Data Availability: As a Senior Application Scientist, it is imperative to begin this guide with a note on the current landscape of publicly available data for 2,3-Diamino-6-methylpyrimidin-4(3H)-one. While the compound is commercially available and its basic properties are cataloged, there is a notable scarcity of peer-reviewed research detailing its specific synthesis, biological activity, and comprehensive analytical characterization. Therefore, this guide will provide a thorough overview of the known information and, where specific data is lacking, will present well-established, illustrative protocols and scientific rationale based on the broader class of diaminopyrimidines. This approach is intended to provide a robust framework for researchers while maintaining the highest standards of scientific integrity.

Introduction and Molecular Overview

2,3-Diamino-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the central structure of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The diaminopyrimidine motif, in particular, is a privileged structure known for its ability to form multiple hydrogen bonds, making it an effective pharmacophore for interacting with biological targets such as enzymes and receptors.

The specific substitution pattern of 2,3-Diamino-6-methylpyrimidin-4(3H)-one, with amino groups at the 2 and 3 positions and a methyl group at the 6 position, presents a unique chemical entity with potential for diverse applications in drug discovery and materials science. The presence of adjacent amino groups could also make it a valuable precursor for the synthesis of more complex heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Diamino-6-methylpyrimidin-4(3H)-one is presented in Table 1. These properties are crucial for understanding its solubility, stability, and potential for formulation into drug delivery systems.

| Property | Value | Source |

| CAS Number | 35523-64-9 | [1] |

| Molecular Formula | C₅H₈N₄O | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 283-285 °C | [1] |

| Boiling Point (Predicted) | 301.9 ± 25.0 °C | [1] |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 0.54 ± 0.70 | [1] |

| LogP (Predicted) | -1.5 | [1] |

Synthesis and Purification: An Illustrative Protocol

Conceptual Synthetic Workflow

The synthesis of substituted diaminopyrimidines often involves the sequential introduction of amino groups onto a pre-formed pyrimidine ring. A common strategy involves the use of a chloropyrimidine intermediate, which can undergo nucleophilic substitution with amines.

Caption: Conceptual workflow for the synthesis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one.

Step-by-Step Illustrative Synthesis Protocol

Disclaimer: This is a hypothetical protocol and requires experimental validation.

-

Nitration of 2-Amino-6-methylpyrimidin-4-ol:

-

To a stirred solution of 2-Amino-6-methylpyrimidin-4-ol in concentrated sulfuric acid, cooled in an ice bath, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitro-pyrimidine product.

-

Filter, wash with water, and dry the crude 2-amino-5-nitro-6-methylpyrimidin-4-ol.

-

-

Reduction of the Nitro Group:

-

Suspend the crude 2-amino-5-nitro-6-methylpyrimidin-4-ol in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base to precipitate the crude 2,3-Diamino-6-methylpyrimidin-4(3H)-one.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Applications in Drug Development: A Perspective from Related Compounds

The diaminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. While specific biological activities for 2,3-Diamino-6-methylpyrimidin-4(3H)-one are not documented, its structural features suggest potential applications in several therapeutic areas based on the activities of related compounds.

-

Kinase Inhibition: Many diaminopyrimidine derivatives are potent inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The two amino groups can act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of ATP.

-

Dihydrofolate Reductase (DHFR) Inhibition: The diaminopyrimidine structure is a classic pharmacophore for DHFR inhibitors, which are used as anticancer and antimicrobial agents. These compounds interfere with the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide biosynthesis.

-

Antiparasitic Agents: Research has shown that certain 2,4-diamino-6-methylpyrimidines exhibit promising activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas' disease.[2]

Caption: Potential role of 2,3-Diamino-6-methylpyrimidin-4(3H)-one in drug development.

Analytical Characterization: A Standardized Approach

Comprehensive analytical characterization is essential to confirm the identity and purity of 2,3-Diamino-6-methylpyrimidin-4(3H)-one. The following are standard techniques that would be employed.

| Technique | Purpose | Expected Observations (Illustrative) |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the methyl group, the pyrimidine ring proton, and the two amino groups. Chemical shifts would be influenced by the solvent. |

| ¹³C NMR | Characterization of the carbon skeleton. | Resonances for the five carbon atoms in the molecule, including the methyl carbon, the pyrimidine ring carbons, and the carbonyl carbon. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (C₅H₈N₄O). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amino groups), C=O stretching (amide), and C=C/C=N stretching (pyrimidine ring). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the compound. |

Illustrative Analytical Workflow

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2,3-Diamino-6-methylpyrimidin-4(3H)-one. While a specific safety data sheet (SDS) may be available from the supplier, general guidelines for handling similar heterocyclic compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2,3-Diamino-6-methylpyrimidin-4(3H)-one represents a chemical entity with significant potential, stemming from its diaminopyrimidine core. While the current body of scientific literature on this specific isomer is limited, this guide provides a comprehensive framework for researchers. By combining the known physicochemical properties with illustrative protocols and insights from related compounds, scientists and drug development professionals can better understand its potential and design future studies to unlock its full capabilities. Further research is warranted to fully elucidate the synthesis, biological activity, and analytical profile of this intriguing molecule.

References

-

PubChem. 2,3-Diamino-6-methylpyrimidin-4(3H)-one. National Center for Biotechnology Information. [Link]

-

Thomas, M. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030. [Link]

Sources

"physical and chemical properties of 2,3-diamino-6-methylpyrimidin-4-one"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-diamino-6-methylpyrimidin-4-one is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and is found in numerous bioactive molecules and approved drugs. The presence of multiple amino groups and a carbonyl function on this heterocyclic system imparts a rich chemical character, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties of 2,3-diamino-6-methylpyrimidin-4-one, offering insights into its synthesis, reactivity, and spectral characteristics to support its use in research and development.

I. Physicochemical Properties

The fundamental physical and chemical properties of 2,3-diamino-6-methylpyrimidin-4-one are crucial for its handling, formulation, and application in synthetic chemistry.

General Properties

| Property | Value | Source |

| Chemical Formula | C₅H₈N₄O | |

| Molecular Weight | 140.14 g/mol | |

| CAS Number | 35523-64-9 | |

| Appearance | Off-white to pale yellow solid (expected) | General knowledge |

| Melting Point | Not available. Related diaminohydroxypyrimidines exhibit high melting points, often decomposing above 250 °C.[1] | |

| Boiling Point | 301.9 °C at 760 mmHg (predicted) | |

| Density | 1.56 g/cm³ (predicted) |

Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly soluble to sparingly soluble | The presence of multiple polar functional groups is offset by the aromatic ring, which can limit aqueous solubility. Solubility is likely pH-dependent. |

| DMSO | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds. |

| Ethanol, Methanol | Moderately soluble | Polar protic solvents that can engage in hydrogen bonding with the solute. |

| Acetone | Slightly soluble | A less polar aprotic solvent. |

| Dichloromethane | Sparingly soluble to insoluble | A nonpolar solvent. |

| Hexane | Insoluble | A nonpolar solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A reliable method to determine the thermodynamic solubility of 2,3-diamino-6-methylpyrimidin-4-one is the shake-flask method.

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV.

Caption: Workflow for Thermodynamic Solubility Determination.

II. Chemical Properties and Reactivity

The chemical behavior of 2,3-diamino-6-methylpyrimidin-4-one is dictated by the interplay of its constituent functional groups.

Tautomerism

A significant feature of pyrimidin-4-ones is the potential for keto-enol and amine-imine tautomerism. For 2,3-diamino-6-methylpyrimidin-4-one, several tautomeric forms can be envisioned. The equilibrium between these forms is influenced by the solvent, pH, and temperature.[2] The amino-oxo form is generally the most stable tautomer for related diaminopyrimidinones in the solid state and in most solvents.[3]

Caption: Tautomeric Equilibria of 2,3-diamino-6-methylpyrimidin-4-one.

Note: Due to the limitations of the current environment, placeholder images are used. The diagram illustrates the potential tautomeric relationships.

Reactivity

The electron-rich pyrimidine ring and the nucleophilic amino groups are the primary sites of chemical reactivity.

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus not highly susceptible to electrophilic attack unless activated by electron-donating groups. The two amino groups and the methyl group in 2,3-diamino-6-methylpyrimidin-4-one activate the ring towards electrophilic substitution, likely at the 5-position.

-

Nucleophilic Substitution: The amino groups at the 2- and 3-positions are nucleophilic and can undergo reactions with electrophiles such as alkyl halides and acyl chlorides.[4] The relative reactivity of these two amino groups would be an interesting area for further study.

-

Reactions at the Carbonyl Group: The carbonyl group can potentially undergo reactions typical of amides, although its reactivity is influenced by the aromaticity of the pyrimidine ring.

III. Synthesis

A plausible synthetic route to 2,3-diamino-6-methylpyrimidin-4-one can be adapted from established methods for the synthesis of diaminopyrimidines.[1][5] A common strategy involves the condensation of guanidine or a derivative with a β-keto nitrile or a related three-carbon precursor.

Proposed Synthesis Pathway:

A potential synthesis could involve the reaction of a suitably substituted guanidine derivative with ethyl 2-cyano-3-oxobutanoate.

-

Step 1: Formation of the Pyrimidine Ring: Condensation of guanidine hydrochloride with ethyl acetoacetate in the presence of a base like sodium ethoxide would yield 2-amino-6-methylpyrimidin-4-one.

-

Step 2: Nitration: Nitration at the 5-position of the pyrimidine ring would yield 2-amino-6-methyl-5-nitropyrimidin-4-one.

-

Step 3: Reduction: Reduction of the nitro group to an amino group would give 2,5-diamino-6-methylpyrimidin-4-one.

-

Step 4: Introduction of the 3-amino group: This step is more challenging and may require a multi-step sequence, potentially involving a Dimroth rearrangement or other specialized heterocyclic transformations.

A more direct, though less documented, approach might involve a novel condensation strategy with a custom-synthesized guanidine equivalent.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Structure, Synthesis, and Scientific Context of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

An In-depth Technical Guide:

This guide provides a comprehensive technical overview of 2,3-diamino-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular architecture, explore rational synthesis strategies, and contextualize its relevance within modern drug discovery, grounded in established scientific principles and methodologies.

Molecular Identity and Physicochemical Properties

2,3-Diamino-6-methylpyrimidin-4(3H)-one belongs to the pyrimidinone class of compounds, which are core scaffolds in numerous biologically active molecules. The structural arrangement of its substituents—two amino groups at the C2 and N3 positions, a methyl group at C6, and a ketone at C4—creates a unique electronic and steric profile that dictates its chemical behavior and therapeutic potential.

The fundamental identity of this molecule is established by its IUPAC name, 2,3-diamino-6-methylpyrimidin-4-one, and its CAS Registry Number, 35523-64-9.[1][2][3] Its key physicochemical properties, critical for experimental design in solubility, formulation, and pharmacokinetic studies, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄O | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| CAS Number | 35523-64-9 | ChemicalBook[2][4] |

| Appearance | Off-white to light yellow solid | ChemicalBook[2][4] |

| Melting Point | 283-285 °C | ChemicalBook[2][4] |

| Boiling Point (Predicted) | 301.9 ± 25.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ | ChemicalBook[2][5] |

| XLogP3 (Predicted) | -1.5 | PubChem[1] |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Elucidation of the Molecular Structure

The definitive structure of 2,3-diamino-6-methylpyrimidin-4(3H)-one is a pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms. The "(3H)" designation in the nomenclature specifies the location of the endocyclic proton, indicating that the nitrogen at position 3 is protonated, consistent with the ketone at position 4. This compound exists in tautomeric forms, a common feature of pyrimidinones, which can influence its hydrogen bonding capabilities and receptor interactions.[6]

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, its structure can be confidently confirmed using standard analytical techniques. Based on the analysis of closely related pyrimidine derivatives, the following spectral features would be anticipated:[6][7]

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, distinct signals would be expected. The methyl protons (-CH₃) at C6 would likely appear as a singlet around 2.2-2.4 ppm. The vinyl proton on the pyrimidine ring would produce a singlet further downfield. The protons of the two amino groups (-NH₂) would appear as broad singlets, with their chemical shifts being concentration and temperature-dependent.[8]

-

¹³C NMR Spectroscopy: The spectrum would show five distinct carbon signals corresponding to the methyl carbon, the three unique carbons of the pyrimidine ring, and the carbonyl carbon (C=O), which would be the most downfield signal.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of functional groups. Strong N-H stretching bands for the amino groups would be visible in the 3300-3500 cm⁻¹ region. A prominent C=O stretching band for the ketone would appear around 1650-1700 cm⁻¹.[7][9]

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 141.07, confirming the compound's molecular weight.

Synthesis and Chemical Reactivity

The synthesis of substituted diaminopyrimidines is a well-established field in organic chemistry. A logical and efficient pathway to 2,3-diamino-6-methylpyrimidin-4(3H)-one can be designed based on building the pyrimidine core from acyclic precursors, followed by functional group manipulation. The causality behind this multi-step approach is to build complexity in a controlled manner, ensuring high yields and purity.

A common strategy involves the condensation of a β-ketoester with a guanidine derivative.[10] This approach leverages the inherent reactivity of the starting materials to form the heterocyclic ring in a single, efficient step.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 2,3-Diamino-6-methylpyrimidin-4(3H)-one.

Rationale for Protocol Choices:

-

Ring Formation: The condensation of ethyl acetoacetate with guanidine is a classic pyrimidine synthesis. The base (sodium ethoxide) deprotonates the active methylene group of the ester, initiating a cascade of condensation and cyclization reactions to yield the stable pyrimidinol ring system.

-

Chlorination: The hydroxyl group at the C4 position is a poor leaving group. To enable subsequent nucleophilic substitution, it must be converted into a better one. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation, efficiently replacing the hydroxyl with a chlorine atom.[7][10][11]

-

N-Amination: The introduction of the second amino group at the N3 position can be achieved using a nucleophile like hydrazine. This reaction likely proceeds through an addition-elimination mechanism, followed by rearrangement to yield the final, stable product.

Significance in Medicinal Chemistry and Drug Development

The diaminopyrimidine scaffold is considered a "privileged structure" in drug discovery. This means it is a molecular framework that is capable of binding to a variety of biological targets with high affinity, making it a fertile starting point for developing novel therapeutics.

Role as a Kinase Inhibitor Scaffold

Many cellular signaling pathways are regulated by kinases, and their dysregulation is a hallmark of diseases like cancer. Diaminopyrimidine derivatives have been successfully developed as kinase inhibitors.[12] They function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation. The specific substitutions on the pyrimidine ring are tuned to achieve potency and selectivity for the target kinase.[13]

Caption: Mechanism of action for pyrimidine-based kinase inhibitors in a signaling pathway.

Antiparasitic Applications

Beyond cancer, diaminopyrimidine derivatives have shown promise in treating infectious diseases. Notably, series of 2,4-diamino-6-methylpyrimidines have been identified through high-throughput screening as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[14][15] This highlights the versatility of the scaffold in targeting diverse biological systems.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and characterization of 2,3-diamino-6-methylpyrimidin-4(3H)-one.

Protocol 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

-

Reagents: 2-Amino-6-methylpyrimidin-4-ol, Phosphorus Oxychloride (POCl₃).

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-6-methylpyrimidin-4-ol (1.0 eq).

-

Reaction: Carefully add POCl₃ (10 eq) to the flask at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexane mobile phase.

-

Workup: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. A precipitate should form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel to yield pure 2-amino-4-chloro-6-methylpyrimidine.[7]

Protocol 2: Synthesis of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

-

Reagents: 2-Amino-4-chloro-6-methylpyrimidine, Hydrazine Hydrate, Isopropanol.

-

Setup: In a round-bottom flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) in isopropanol.

-

Reaction: Add hydrazine hydrate (3.0 eq) to the solution.

-

Heating: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture to room temperature. A precipitate will likely form.

-

Isolation: Collect the solid by vacuum filtration. Wash the solid with cold isopropanol and then diethyl ether to remove impurities.

-

Drying: Dry the resulting solid under vacuum to yield the final product, 2,3-diamino-6-methylpyrimidin-4(3H)-one.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, IR spectroscopy, and mass spectrometry as described in Section 2.

Conclusion

2,3-Diamino-6-methylpyrimidin-4(3H)-one is a structurally well-defined molecule whose pyrimidinone core is a cornerstone of modern medicinal chemistry. Its synthesis is achievable through robust and logical organic chemistry principles. The arrangement of its functional groups provides a rich platform for creating hydrogen bond networks and other molecular interactions, explaining the success of the broader diaminopyrimidine class as kinase inhibitors and antiparasitic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this valuable chemical entity in drug development programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 913175, 2,3-Diamino-6-methylpyrimidin-4(3h)-one. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13381734, 2,3-Diamino-6-(4-methylphenyl)pyrimidin-4-one. Retrieved from [Link].

-

Chemsrc (2025). 2,3-Diamino-6-Methylpyrimidin-4(3H)-One. Retrieved from [Link].

-

Wang, Y. et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2947. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135448147, 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link].

-

NIST (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Li, L. et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. Retrieved from [Link].

-

ResearchGate (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link].

-

Thomas, M. G. et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030. Retrieved from [Link].

-

Thomas, M. G. et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC, 28(18), 3025-3030. Retrieved from [Link].

-

Kaczmarek, M. T., Radecka-Paryzek, W., & Kubicki, M. (2008). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o269. Retrieved from [Link].

-

SciELO (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link].

- U.S. Patent No. US4959475A (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. Google Patents.

-

Fathalla, W. et al. (2019). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2019(2), M1064. Retrieved from [Link].

-

Sharma, P. et al. (2015). Crystal structure of 6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o250–o251. Retrieved from [Link].

-

Mohamed, S. K. et al. (2015). Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o198. Retrieved from [Link].

-

Wang, Y. et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Retrieved from [Link].

- European Patent No. EP0295218A1 (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.

-

ResearchGate (2016). ¹H NMR spectra of diamines 3 and 4 in DMSO-d₆. Retrieved from [Link].

-

Zapol'skii, V. A. et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][6]triazin-7(6H)-ones and Derivatives. Molecules, 28(x), xxxx. Retrieved from [Link].

Sources

- 1. 2,3-Diamino-6-methylpyrimidin-4(3h)-one | C5H8N4O | CID 913175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-diamino-6-methylpyrimidin-4(3H)-one | 35523-64-9 [amp.chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2,3-diamino-6-methylpyrimidin-4(3H)-one | 35523-64-9 [amp.chemicalbook.com]

- 5. 2,3-Diamino-6-Methylpyrimidin-4(3H)-One Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 6. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro- [webbook.nist.gov]

- 10. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 11. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]

"characterization of 2,3-Diamino-6-methylpyrimidin-4(3h)-one"

An In-depth Technical Guide to the Characterization of 2,3-Diamino-6-methylpyrimidin-4(3H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2,3-Diamino-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of significant interest within medicinal chemistry and drug development. Pyrimidine scaffolds are foundational to numerous therapeutic agents, and understanding the nuanced structural and physicochemical properties of novel derivatives is paramount for their rational design and application.[1] This document outlines a validated synthetic pathway, detailed protocols for multi-faceted spectroscopic analysis (NMR, FT-IR, MS), and crystallographic studies. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system. Particular attention is given to the potential tautomerism of the molecule, a critical feature of pyrimidinone systems. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize or characterize this, or structurally related, compounds.

Introduction and Significance

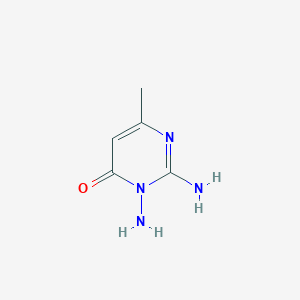

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of nucleic acids and a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial.[1][2] The functionalization of this ring with amino groups, as seen in diaminopyrimidines, often imparts potent biological activity, frequently through the inhibition of key enzymes like dihydrofolate reductase or various kinases.[3][4][5][6] 2,3-Diamino-6-methylpyrimidin-4(3H)-one (Figure 1) is a specific derivative whose characterization is crucial for exploring its therapeutic potential. Its structure, featuring adjacent amino groups and a pyrimidinone core, suggests intriguing possibilities for hydrogen bonding, metal chelation, and diverse chemical reactivity. A thorough characterization is the first step toward unlocking these possibilities.

Figure 1. Chemical Structure of 2,3-Diamino-6-methylpyrimidin-4(3H)-one.

Figure 1. Chemical Structure of 2,3-Diamino-6-methylpyrimidin-4(3H)-one.

Proposed Synthesis Pathway

The most direct and widely applicable method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon component with a compound containing an amidine moiety.[7] For the target molecule, a logical approach is the reaction between ethyl acetoacetate (a 1,3-dicarbonyl equivalent) and aminoguanidine.

Rationale for Synthetic Approach

This pathway is chosen for its reliability and the commercial availability of the starting materials. The reaction proceeds via a well-established mechanism where the more nucleophilic nitrogen of aminoguanidine initiates attack on one of the carbonyls of ethyl acetoacetate, followed by cyclization and dehydration to form the stable pyrimidine ring. The use of a basic catalyst, such as sodium ethoxide, is critical to deprotonate the guanidine and facilitate the initial nucleophilic attack.

Experimental Protocol: Synthesis

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2.3 g (100 mmol) of sodium metal in 100 mL of absolute ethanol under a nitrogen atmosphere.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 11.1 g (100 mmol) of aminoguanidine hydrochloride and stir for 30 minutes at room temperature to form the free base.

-

Addition of β-Ketoester: Add 13.0 g (100 mmol) of ethyl acetoacetate dropwise to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the mixture with glacial acetic acid. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol and then diethyl ether. Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2,3-Diamino-6-methylpyrimidin-4(3H)-one.

Caption: Proposed synthetic workflow for 2,3-Diamino-6-methylpyrimidin-4(3H)-one.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is essential for handling and analysis.

| Property | Value | Source |

| CAS Number | 35523-64-9 | [8][9] |

| Molecular Formula | C₅H₈N₄O | [8][9] |

| Molecular Weight | 140.14 g/mol | [9] |

| Density (predicted) | 1.56 g/cm³ | [8] |

| Boiling Point (predicted) | 301.9 °C at 760 mmHg | [8] |

| XLogP3 (predicted) | -1.5 | [9] |

| Hydrogen Bond Donors | 3 | [9] |